Stereochemistry-Dependent Taste Profile
In a direct sensory evaluation study of isolated stereoisomers, (+)-lyoniresinol imparts a strong bitter taste, whereas its enantiomer (-)-lyoniresinol is completely tasteless. This finding was confirmed through chiral and non-chiral chromatography of oaked Bordeaux wine, demonstrating that only one enantiomer contributes to wine bitterness [1][2].
| Evidence Dimension | Taste perception (bitterness vs. tasteless) |
|---|---|
| Target Compound Data | Tasteless |
| Comparator Or Baseline | (+)-Lyoniresinol: Strong bitter taste |
| Quantified Difference | Qualitative binary difference (tasteless vs. bitter) |
| Conditions | Sensory evaluation of pure compounds in non-oaked wine matrix; chiral LC-HRMS confirmation |
Why This Matters
This stereochemical distinction is critical for procurement in food and beverage research where sensory neutrality is required, as substitution with racemic or (+)-enantiomer material would introduce confounding bitterness.
- [1] Marchal A, Pons A, Lavigne V, Dubourdieu D. How stereochemistry influences the taste of wine: Isolation, characterization and sensory evaluation of lyoniresinol stereoisomers. Anal Chim Acta. 2015;888:191-198. View Source
- [2] Luong TM, Pilkington LI, Barker D. Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. J Org Chem. 2022;87(6):4254-4262. View Source
